molecular formula C11H14O4 B1666785 2-(2-(Benzyloxy)ethoxy)acetic acid CAS No. 93206-09-8

2-(2-(Benzyloxy)ethoxy)acetic acid

Cat. No.: B1666785
CAS No.: 93206-09-8
M. Wt: 210.23 g/mol
InChI Key: WEBYLMXBPGYVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.

Biological Activity

2-(2-(Benzyloxy)ethoxy)acetic acid, with the chemical formula C11_{11}H14_{14}O4_{4}, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 214.23 g/mol
  • CAS Number : 93206-09-8

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. The mechanism involves:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, leading to cell death.

A study indicated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is known to play a critical role in inflammation and cancer progression.
  • Regulation of Reactive Oxygen Species (ROS) : It modulates ROS levels within cells, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated prostate cancer cells with varying concentrations of this compound. The results showed:

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107515
505040
1002070

This data illustrates a clear dose-dependent response in both cell viability and apoptosis rates, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound using LPS-stimulated THP-1 cells. The findings indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control300200
LPS800600
LPS + Compound400300

These results suggest that the compound effectively mitigates inflammatory responses in vitro .

Scientific Research Applications

Chemical Synthesis Applications

1. Synthesis of PROTAC Linkers

One significant application of 2-(2-(benzyloxy)ethoxy)acetic acid is in the synthesis of protein degradation targeting chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome pathway. The compound serves as a crucial linker in the construction of these bifunctional molecules, which consist of two different ligands connected by a linker that facilitates the interaction between the target protein and E3 ubiquitin ligase .

Case Study: Preparation Method

A patented method describes the preparation of intermediates for PROTAC synthesis using this compound, showcasing its role in developing advanced therapeutic agents. The method involves several steps, including the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form a sulfonate intermediate, which is then converted through further reactions into the desired PROTAC linkers .

Polymer Science Applications

2. Development of Poly(phosphoester)s

Another application of this compound is in the development of poly(phosphoester)s. A novel cyclic phosphate monomer derived from this compound, known as 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), has been synthesized and investigated for its potential in creating multifunctional polymers .

Polymerization Studies

The polymerization process was studied using various catalysts, revealing that high monomer conversion rates and low molecular weight dispersity can be achieved under specific conditions. This indicates the compound's versatility in forming complex polymer structures with tunable properties .

Medicinal Chemistry Applications

3. Inhibitory Action on Enzymes

In medicinal chemistry, this compound has been evaluated for its inhibitory action on various enzymes, particularly human monoamine oxidases (hMAOs). The incorporation of the benzyloxy pharmacophore into different chemical scaffolds has shown promising results in terms of selective inhibition against these enzymes, which are relevant targets in neurodegenerative diseases .

Case Study: QSAR Modeling

A quantitative structure-activity relationship (QSAR) study demonstrated that derivatives of benzyloxy compounds exhibited significant binding affinities towards hMAOs. This highlights the potential therapeutic applications of this compound derivatives in developing new treatments for conditions like depression and Parkinson's disease .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Chemical SynthesisPROTAC LinkersEssential for constructing bifunctional molecules
Polymer SciencePoly(phosphoester)sHigh conversion rates achieved with specific catalysts
Medicinal ChemistryInhibition of hMAOsPromising QSAR results for potential drug candidates

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBYLMXBPGYVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618100
Record name [2-(Benzyloxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93206-09-8
Record name [2-(Benzyloxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Benzyloxy)ethoxy]acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sixty % sodium hydride in oil (6.80 g) is suspended in N,N-dimethylacetamide (80 ml) and a solution of 2-(benzyloxy)ethanol (12.9 g) in N,N-dimethylacetamide (50 ml) is added dropwise to the mixture over 10 minutes under ice-cooling. After stirring at room temperature for 15 minutes, the reaction solution is cooled with ice, and thereto is added chloroacetic acid (8.13 g) in small portions. The mixture is then stirred at room temperature for 11 hours. The reaction solution is concentrated under reduced pressure, and to the resulting residue is added aqueous sodium hydrogen carbonate solution and the mixture is washed with diethyl ether. The aqueous layer is acidified with conc. hydrochloric acid, and then extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove solvent under reduced pressure to give [2-(benzyloxy)ethoxy]acetic acid (18.24 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
6.8 g
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

This solution of bromoacetate is added dropwise to the prepared solution of benzyloxyethanolate anion, and the mixture is heated at reflux for 19 h. The reaction is stopped with 5% KHSO4. 250 ml ethyl acetate is added and the organic phase is extracted three times with the aid of 5% NaOH. The pH of the alkaline phase is reduced to 1 with 10% HCl and extraction is performed twice with EtOAc. The organic phase is washed three times with sodium chloride solution, dried on Na2SO4, and evaporated to obtain 6.4 g (93%) 7-phenyl-3,6-dioxaheptanoic acid in the form of a colourless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyloxyethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of ester 9 (2.66 g, 10 mmol) in dichloromethane (91 ml) was added TFA (9 ml) reaction mixture was stirred at room temperature for 2 hrs and mixture was concentrated. Obtained residue was diluted in water and basified with a NaOH 1N solution. This aqueous layer was extracted with ether then acidified and extracted twice with EtOAc. Combined organic layers were dried over MgSO4, filtered and concentrated to give acid 10 (2 g, 95%) as an oil, used for next step without further purification.
Name
ester
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

2-(Benzyloxy)ethanol (0.75 ml) is dissolved in N,N-dimethylformamide (3 ml), and added dropwise to a solution of sodium hydride (400 mg) in N,N-dimethylformamide under ice-cooling. The mixture is stirred for 40 minutes. To the reaction solution is added chloroacetic acid (500 mg) under ice-cooling, and the mixture is stirred at room temperature for 1 day. To the reaction solution is added ice-water, and the mixture is extracted with ethyl acetate. To the aqueous layer is added 6N HCl, and the solution is adjusted to pH 2 and extracted with ethyl acetate. The organic layer is washed with saturated brine and dried over magnesium sulfate, then concentrated under reduced pressure to give 2-(benzyloxy)ethoxy acetic acid (895 mg). MS (m/z): 211 [M+H]+.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Benzyloxy)ethoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Benzyloxy)ethoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(Benzyloxy)ethoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(Benzyloxy)ethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Benzyloxy)ethoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Benzyloxy)ethoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.